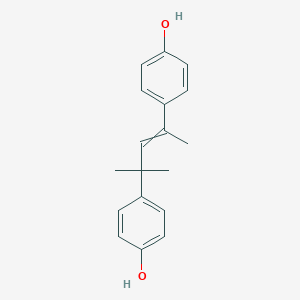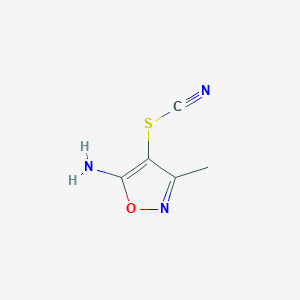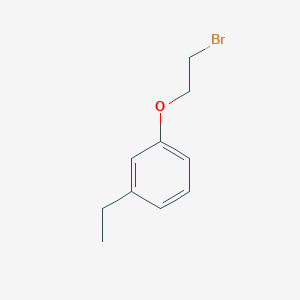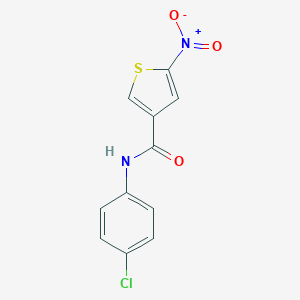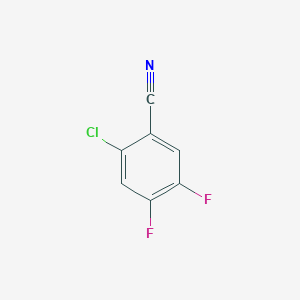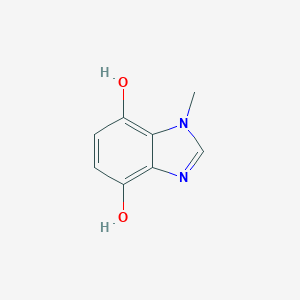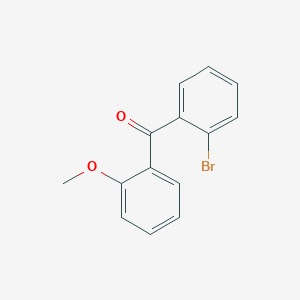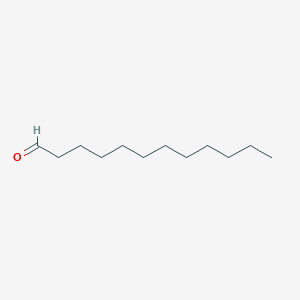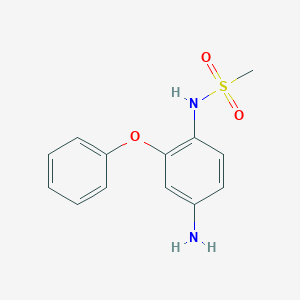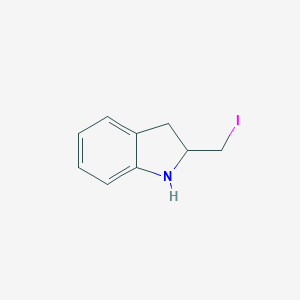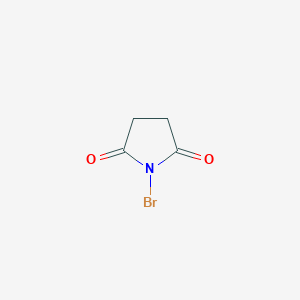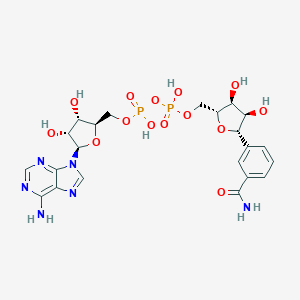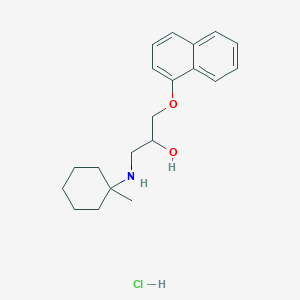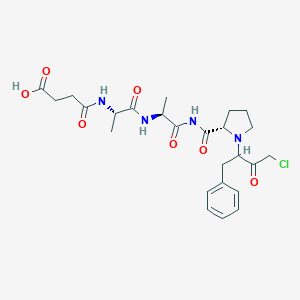
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone (also known as Z-APF-CMK) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protease inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
作用機序
Z-APF-CMK inhibits proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from breaking down proteins and can lead to the accumulation of specific protein substrates. This mechanism of action has been used to study the role of proteases in various biological systems, including inflammation, cancer, and neurodegenerative diseases.
生化学的および生理学的効果
Z-APF-CMK has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a critical role in inflammation and immune responses, and Z-APF-CMK has been shown to inhibit the activation of NF-κB in various cell types.
実験室実験の利点と制限
Z-APF-CMK has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for certain proteases, allowing for the selective inhibition of specific enzymes. However, there are also limitations to the use of Z-APF-CMK. It can be expensive to synthesize and is not always commercially available. Additionally, its irreversible binding to proteases can make it difficult to study the dynamic regulation of protease activity in biological systems.
将来の方向性
There are several future directions for research on Z-APF-CMK. One area of interest is the potential use of this compound as a therapeutic agent. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammation. Additionally, there is ongoing research on the development of new protease inhibitors that can target specific enzymes with greater specificity and potency. Finally, there is a need for further research on the physiological effects of Z-APF-CMK in various biological systems, including its role in the regulation of protease activity and inflammation.
Conclusion
In conclusion, Z-APF-CMK is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, ongoing research is focused on the development of new protease inhibitors and the exploration of its physiological effects in various biological systems.
合成法
Z-APF-CMK is a synthetic compound that is typically prepared using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
科学的研究の応用
Z-APF-CMK has been used in a wide range of scientific research applications. One of its primary uses is as a protease inhibitor. Proteases are enzymes that break down proteins, and they play a critical role in many biological processes. By inhibiting proteases, Z-APF-CMK can be used to study the role of proteases in various biological systems.
特性
CAS番号 |
156616-24-9 |
|---|---|
製品名 |
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone |
分子式 |
C25H33ClN4O7 |
分子量 |
537 g/mol |
IUPAC名 |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-chloro-3-oxo-1-phenylbutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33ClN4O7/c1-15(27-21(32)10-11-22(33)34)23(35)28-16(2)24(36)29-25(37)18-9-6-12-30(18)19(20(31)14-26)13-17-7-4-3-5-8-17/h3-5,7-8,15-16,18-19H,6,9-14H2,1-2H3,(H,27,32)(H,28,35)(H,33,34)(H,29,36,37)/t15-,16-,18-,19?/m0/s1 |
InChIキー |
LLZHCFIJOPMUTQ-KUORQNNRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@@H]1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
同義語 |
AAPFcmk succinyl-AAPF-chloromethylketone succinyl-AAPF-CMK succinyl-Ala-Ala-Pro-Phe-chloromethylketone succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



